molecular formula C28H28FN7O B2753702 3-[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one CAS No. 1206987-97-4

3-[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one

Cat. No. B2753702
CAS RN: 1206987-97-4
M. Wt: 497.578
InChI Key: IGXFPOMLIMQQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one is a useful research compound. Its molecular formula is C28H28FN7O and its molecular weight is 497.578. The purity is usually 95%.
BenchChem offers high-quality 3-[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Rhodium Catalyzed Hydroformylation

A key intermediate in the synthesis of Fluspirilen and Penfluridol, two neuroleptic agents, was prepared via rhodium-catalyzed hydroformylation, demonstrating the importance of such chemical reactions in the synthesis of complex pharmaceutical compounds (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Receptor Agonist and Antagonist Studies

Studies on 5-HT2C receptors and their activation by specific agonists such as mCPP and RO 60-0175, as well as the blockade by novel antagonists, provide a framework for understanding how complex compounds can interact with biological receptors to elicit physiological responses (Millan, Péglion, Lavielle, & Perrin-Monneyron, 1997).

Solvent-polarity Reconfigurable Fluorescent Logic Gates

The design and synthesis of compounds incorporating a fluorophore, a piperazine receptor, and various aryl groups demonstrate how changes in solvent polarity can reconfigure fluorescent logic gates, highlighting potential applications in sensing and molecular electronics (Gauci & Magri, 2022).

Antimalarial Agents

The synthesis and investigation of piperazine and pyrrolidine derivatives for their antiplasmodial activity against Plasmodium falciparum highlight the potential of such compounds in the development of new antimalarial agents (Mendoza, Pérez-Silanes, Quiliano, & Deharo, 2011).

Anticancer Activity

The synthesis and characterization of specific piperazine derivatives, followed by evaluation of their anticancer activity, indicate the potential of such compounds in the development of novel therapeutic agents for cancer treatment (Lv, Zhang, Wang, Pan, & Liu, 2019).

properties

IUPAC Name

3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34FN7O/c1-19-7-8-21(17-20(19)2)23-18-25-28-31-30-26(35(28)15-16-36(25)32-23)9-10-27(37)34-13-11-33(12-14-34)24-6-4-3-5-22(24)29/h3-8,15-17,23,25,28,31-32H,9-14,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLOPBGLWHUUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)CCC(=O)N5CCN(CC5)C6=CC=CC=C6F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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